molecular formula C7H9ClN2O B042908 (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile CAS No. 565452-98-4

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Cat. No. B042908
M. Wt: 172.61 g/mol
InChI Key: YCWRPKBYQZOLCD-ZCFIWIBFSA-N
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Description

Synthesis Analysis

The synthesis of "(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile" involves a series of reactions starting from L-proline. The process includes N-chloroacetylation, carbonyl amination, and carboxamide dehydration steps. The synthesis has been optimized to achieve an overall yield of 42.3%, highlighting the efficiency of the method under mild reaction conditions and low cost Ma Yu-zhuo, 2010. Another approach for synthesizing this compound involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the carboxylic acid moiety into the carbonitrile via an amide intermediate Santosh K. Singh et al., 2008.

Molecular Structure Analysis

The molecular structure of "(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile" has been characterized using various spectroscopic techniques such as 1H NMR and MS, confirming the presence of the intended functional groups and the overall structure of the compound. These studies are crucial for understanding the reactivity and chemical behavior of the compound Ma Yu-zhuo, 2010.

Chemical Reactions and Properties

This compound serves as a versatile intermediate in the synthesis of a variety of chemical products, including dipeptidyl peptidase IV inhibitors like Vildagliptin. The key reactions involve its use in multi-component reactions, showcasing its reactivity towards different chemical reagents and its role in facilitating complex chemical transformations Santosh K. Singh et al., 2008.

Scientific Research Applications

Safety And Hazards

The compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound is a key intermediate in the synthesis of DPP-IV inhibitors, which are emerging as a mechanism-based approach for the treatment of type-II diabetes. As such, it is likely to continue to be a focus of research in the development of new treatments for this condition .

properties

IUPAC Name

(2R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWRPKBYQZOLCD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448343
Record name (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

CAS RN

565452-98-4
Record name (R)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yan, RM Bain, Y Li, R Qiu, TG Flick… - … Process Research & …, 2016 - ACS Publications
Inductive electrospray ionization (iESI) is an ambient ionization method that is particularly well-suited to online reaction monitoring. It allows the potential of electrospray mass …
Number of citations: 15 pubs.acs.org

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